2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound characterized by the presence of a fluorine atom and a boronic acid derivative
Mechanism of Action
Target of Action
Compounds with similar structures have been used as reagents to borylate arenes , suggesting that this compound may interact with arene-containing targets.
Biochemical Pathways
Given its potential to borylate arenes , it may influence pathways involving arene-containing molecules.
Action Environment
It’s worth noting that the compound’s stability may be influenced by factors such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions are usually mild, requiring temperatures ranging from room temperature to 100°C.
Industrial Production Methods: On an industrial scale, the production of 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.
Reduction: The boronic acid group can be reduced to form borane derivatives.
Substitution: The phenol group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation: Fluorinated phenols and other fluorine-containing derivatives.
Reduction: Borane derivatives and other reduced forms of the boronic acid group.
Substitution: Substituted phenols and other derivatives of the phenol group.
Scientific Research Applications
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and other biological targets.
Industry: The compound is used in the production of advanced materials and polymers.
Comparison with Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
2-Fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane
Uniqueness: 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its specific structural features, including the presence of both a fluorine atom and a boronic acid derivative
Properties
CAS No. |
2304634-50-0 |
---|---|
Molecular Formula |
C12H16BFO3 |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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